Indimitecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

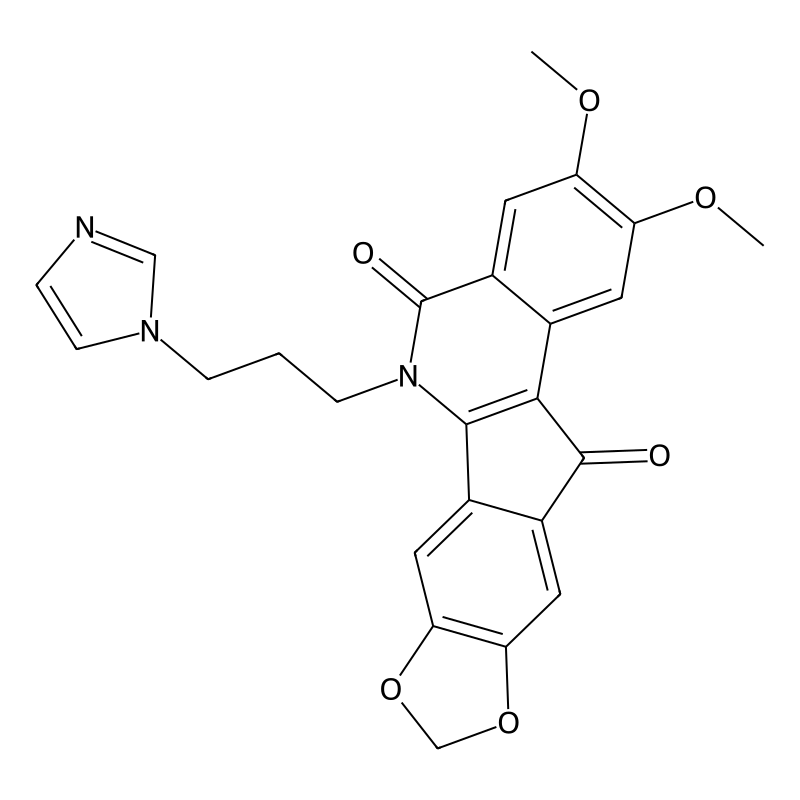

Indimitecan, also known as NSC 725776, is a synthetic compound belonging to the class of indenoisoquinolines. It is primarily recognized for its potent inhibitory effects on topoisomerase I, an enzyme critical for DNA replication and transcription. Indimitecan has been studied for its potential application in cancer therapy due to its ability to stabilize topoisomerase I-DNA cleavage complexes, thereby inducing cytotoxicity in cancer cells .

- Condensation Reactions: Combining benzo[d]indeno[1,2-b]pyran-5,11-dione with primary aminoalcohols.

- Tosylation: This step involves the conversion of alcohol groups into tosylates to facilitate further substitutions.

- Formation of Topoisomerase I Cleavage Complexes: Indimitecan interacts with DNA through intercalation and stabilizes the topoisomerase I-DNA complex, leading to persistent DNA strand breaks .

Indimitecan exhibits significant biological activity as a topoisomerase I inhibitor. Its mechanism involves:

- Inducing DNA Damage: By stabilizing the topoisomerase I cleavage complex, it prevents the religation of DNA strands, leading to cell death.

- Cytotoxicity in Cancer Cells: Studies have shown that indimitecan effectively induces apoptosis in various cancer cell lines while sparing non-cancerous cells .

The synthesis of indimitecan can be summarized in several key steps:

- Starting Materials: The synthesis begins with commercially available indenoisoquinoline precursors.

- Multi-step Reactions: These include condensation reactions, tosylation, and subsequent modifications to achieve the final compound.

- Purification Techniques: The final product is purified through recrystallization or chromatography to obtain high-purity indimitecan suitable for biological testing .

Indimitecan is primarily explored for its applications in oncology, particularly as a chemotherapeutic agent targeting topoisomerase I. Its potential uses include:

- Cancer Treatment: As a novel drug candidate for treating various cancers due to its ability to induce DNA damage selectively in cancer cells.

- Research Tool: Utilized in studies investigating the mechanisms of topoisomerase inhibition and DNA repair processes .

Interaction studies have demonstrated that indimitecan binds effectively to DNA and stabilizes the topoisomerase I-DNA complex. Key findings include:

- DNA Intercalation: Indimitecan shows a high affinity for intercalating into DNA, which enhances its inhibitory effects on topoisomerase I.

- Molecular Modeling Studies: These studies suggest that the aromatic structure of indimitecan plays a crucial role in its binding affinity and biological activity .

Indimitecan shares structural and functional similarities with other compounds in the indenoisoquinoline class. Notable comparisons include:

| Compound Name | Structure Type | Topoisomerase Inhibition | Unique Features |

|---|---|---|---|

| Indotecan | Indenoisoquinoline | Yes | Higher selectivity for tumor cells |

| Camptothecin | Alkaloid | Yes | Natural product; less stability |

| WN198 | Copper complex | Yes | Enhanced DNA binding via copper |

Similar Compounds- Indotecan (NSC 724998)

- Camptothecin (natural alkaloid)

- WN198 (copper(II) complex of indenoisoquinoline)

Indimitecan's unique structural features and its specific mechanism of action set it apart from these compounds, particularly its ability to form stable complexes with topoisomerase I and DNA.

The methoxy group substitution patterns in Indimitecan represent a critical structural determinant that significantly influences its topoisomerase I inhibitory activity and antiproliferative potency. Extensive structure-activity relationship studies have revealed that the positioning and number of methoxy substituents on the indenoisoquinoline scaffold directly correlate with biological efficacy [1] [2] [3].

The 2,3-dimethoxy substitution pattern on the A-ring of Indimitecan has been consistently identified as a key pharmacophore that enhances topoisomerase I inhibition. Research demonstrates that compounds bearing the 2,3-dimethoxy-8,9-methylenedioxy substitution pattern exhibit superior biological activity compared to their unsubstituted counterparts [1] [4]. Specifically, the 2,3-dimethoxy-8,9-methylenedioxy-substituted indenoisoquinoline bearing a 2,3-dihydroxypropyl side chain displays potent antiproliferative activity with a mean-graph midpoint value of 0.049 ± 0.003 μM, while maintaining equivalent topoisomerase I inhibitory activity to camptothecin [1].

Systematic investigation of methoxy group positioning has revealed that a single methoxy group at the 9-position provides superior biological activity compared to multiple methoxy substitutions. The 9-position methoxy-substituted nitrated indenoisoquinoline demonstrates exceptional potency with a mean-graph midpoint of 0.027 μM and topoisomerase I inhibition superior to 1 μM camptothecin [2]. This finding contradicts the conventional approach of incorporating multiple electron-donating groups, as compounds with three methoxy groups exhibit significantly reduced activity due to steric hindrance effects [2] [3].

The deleterious effect of multiple methoxy groups can be attributed to conformational restrictions and steric interactions with deoxyribonucleic acid base pairs at the intercalation site. Tri-methoxy and di-methoxy substituted indenoisoquinolines demonstrate poor biological activity, with mean-graph midpoint values exceeding 1 μM and topoisomerase I inhibition scores of only one or two plus signs [2]. These findings parallel the structure-activity relationships observed in camptothecin derivatives, where replacement of the 10,11-methylenedioxy group with dimethoxy substituents results in complete loss of biological activity [2].

Molecular modeling studies provide mechanistic insights into these observations, revealing that multiple methoxy groups create steric repulsion that forces them out of the indenone ring plane, resulting in unfavorable interactions with deoxyribonucleic acid base pairs [2]. The non-scissile strand of deoxyribonucleic acid appears particularly sensitive to steric interactions, explaining the superior performance of compounds with fewer, strategically positioned methoxy groups.

| Methoxy Substitution Pattern | Mean-Graph Midpoint (μM) | Topoisomerase I Inhibition | Activity Enhancement |

|---|---|---|---|

| 2,3-Dimethoxy-8,9-methylenedioxy | 0.049 ± 0.003 | ++++ | Significant |

| Single 9-position methoxy | 0.027 | +++++ | Superior |

| Multiple methoxy groups | >1.0 | + to ++ | Reduced |

| 7-position methoxy | 1.41 | ++++ | Moderate |

Impact of Imidazole Propyl Side Chain Modifications

The imidazole propyl side chain represents a fundamental structural component of Indimitecan that governs its interaction with the topoisomerase I-deoxyribonucleic acid complex. Comprehensive structure-activity relationship studies have established that the imidazole propyl substituent is not merely a solubilizing group but a critical pharmacophore that directly influences binding affinity and biological potency [5] [6] [1].

The 1,3-nitrogen relationship within the imidazole ring has been identified as the optimal configuration for topoisomerase I inhibitory activity. Indimitecan, bearing a 3-imidazolylpropyl side chain, demonstrates exceptional potency with a mean-graph midpoint of 0.079 ± 0.023 μM across the National Cancer Institute sixty-cell line panel [5] [7]. This remarkable activity is attributed to the specific spatial arrangement of nitrogen atoms within the imidazole heterocycle, which enables optimal hydrogen bonding interactions with the enzyme-deoxyribonucleic acid complex [6].

Systematic investigation of alternative heterocyclic systems has revealed the superiority of the imidazole motif over other nitrogen-containing rings. Modification of the 1,3-nitrogen relationship to a 1,2-configuration results in significant loss of biological activity, confirming the critical importance of the specific nitrogen positioning [6]. Similarly, incorporation of additional nitrogen heteroatoms, such as in 1,2,4-triazole derivatives, leads to decreased cytotoxicity while maintaining some topoisomerase I inhibition capability [6].

Molecular modeling studies provide mechanistic rationale for these observations, demonstrating that the imidazole propyl side chain enables three critical hydrogen bonding interactions with the topoisomerase I enzyme. The first interaction occurs in the minor groove with Arg364, the second on the scissile side of deoxyribonucleic acid with Asn722, and the third involves the 3-position nitrogen of the imidazole ring with Lys436 [6]. This unique binding mode explains the exceptional potency of Indimitecan and the reduced activity observed when the nitrogen positioning is altered.

Chain length optimization studies have revealed that the three-carbon linker between the lactam nitrogen and the imidazole ring represents the optimal spacer length. Shorter or longer alkyl chains result in diminished biological activity, suggesting that the propyl linker provides the necessary conformational flexibility while maintaining proper spatial orientation for enzyme binding [1] [6].

Comparative analysis with morpholine-containing analogs demonstrates the superiority of the imidazole system. While morpholine propyl side chains also provide significant topoisomerase I inhibition, the imidazole variants consistently demonstrate enhanced potency and improved antiproliferative effects [1] [6]. This preference for imidazole over morpholine can be attributed to the superior hydrogen bonding capability and optimal basicity of the imidazole nitrogen atoms.

The metabolic stability of the imidazole propyl side chain has been investigated through human liver microsome studies, revealing that Indimitecan can serve as a substrate for metabolic ketone reductases [5]. However, the imidazole moiety itself remains metabolically stable, contributing to the favorable pharmacokinetic profile of the compound.

| Side Chain Modification | Mean-Graph Midpoint (μM) | Topoisomerase I Inhibition | Key Interactions |

|---|---|---|---|

| 3-Imidazolylpropyl | 0.079 ± 0.023 | ++++ | Arg364, Asn722, Lys436 |

| 3-Morpholinopropyl | Higher | +++ | Fewer H-bonds |

| 1,2-Imidazole variant | Significantly reduced | ++ | Suboptimal N positioning |

| 1,2,4-Triazole | Reduced cytotoxicity | +++ | Additional N heteroatom |

Comparative Analysis of A-Ring Functionalization

The A-ring functionalization of indenoisoquinolines represents a critical structural domain that profoundly influences the topoisomerase I inhibitory activity and antiproliferative potency of these compounds. Extensive comparative analyses have revealed that specific electronic and steric properties of A-ring substituents determine the biological efficacy of Indimitecan and related analogs [2] [1] [8].

Electron-withdrawing substituents, particularly the nitro group at the 3-position, demonstrate exceptional enhancement of topoisomerase I inhibition compared to electron-donating groups. The 3-nitro substitution pattern significantly amplifies biological activity, with nitrated indenoisoquinolines exhibiting superior potency relative to their non-nitrated counterparts [2] [3]. This enhancement is attributed to the electron-withdrawing nature of the nitro group, which modifies the electronic distribution within the aromatic system and facilitates optimal π-π stacking interactions with deoxyribonucleic acid base pairs [2].

The methylenedioxy substitution pattern at the 8,9-positions has been identified as superior to dimethoxy substitution in terms of biological activity. Compounds bearing the 8,9-methylenedioxy group consistently demonstrate enhanced topoisomerase I inhibition and improved antiproliferative effects compared to their dimethoxy analogs [2] [1]. This superiority is attributed to the conformational constraints imposed by the methylenedioxy bridge, which maintains planarity and prevents steric clashes with deoxyribonucleic acid base pairs during intercalation [2].

Systematic investigation of aza-A-ring modifications has revealed that nitrogen incorporation at different positions within the A-ring produces varying effects on biological activity. The 4-aza compounds demonstrate the highest propensity for topoisomerase I inhibitory activity, while 2-aza and 3-aza derivatives show enhanced cytotoxicity with specific side chain combinations [8]. These findings suggest that nitrogen positioning within the A-ring influences both enzyme binding and cellular uptake mechanisms.

Comparative analysis of halogen substitutions reveals that fluorine incorporation can enhance metabolic stability without compromising biological activity. Fluorinated indenoisoquinolines demonstrate improved pharmacokinetic properties while maintaining potent topoisomerase I inhibition [9]. The fluorine atom's small size and electron-withdrawing nature contribute to these beneficial effects without introducing significant steric hindrance.

The impact of hydroxy substitutions on A-ring functionality has been investigated through metabolite studies, revealing that hydroxylation can modulate biological activity depending on the specific position. 2-Hydroxy and 3-hydroxy derivatives maintain significant topoisomerase I inhibitory activity, while 9-hydroxy compounds demonstrate enhanced potency [10]. These findings have important implications for understanding the metabolic fate of Indimitecan and designing metabolically stable analogs.

Molecular modeling studies provide mechanistic insights into A-ring functionalization effects, demonstrating that the A-ring fits into the scissile strand cavity of the topoisomerase I-deoxyribonucleic acid complex. The spacious nature of this binding region allows for greater tolerance of substituent modifications compared to other regions of the molecule [10]. However, electronic effects remain crucial for optimal binding affinity and biological activity.

| A-Ring Substitution | Electronic Effect | Topoisomerase I Inhibition | Antiproliferative Activity |

|---|---|---|---|

| 3-Nitro | Electron-withdrawing | ++++ to +++++ | Enhanced |

| 2,3-Dimethoxy | Electron-donating | +++ to ++++ | Significant |

| 8,9-Methylenedioxy | Conformational constraint | ++++ | Superior to dimethoxy |

| 4-Aza | Electron-withdrawing | ++++ | High potential |

| 2-Hydroxy | Moderate electron-donating | +++ | Maintained |

| 3-Fluoro | Electron-withdrawing | +++ to ++++ | Enhanced stability |

Molecular Determinants of Topoisomerase I versus Tyrosyl-Deoxyribonucleic Acid Phosphodiesterase 1 Inhibition

The molecular determinants that govern the selectivity between topoisomerase I and tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibition represent a sophisticated aspect of Indimitecan's structure-activity relationships. Understanding these determinants is crucial for rational drug design and the development of combination therapies that exploit multiple deoxyribonucleic acid repair pathways [11] [12] [13].

Topoisomerase I inhibition by Indimitecan occurs through formation of a ternary complex with the enzyme and deoxyribonucleic acid, where the compound intercalates between deoxyribonucleic acid base pairs at the cleavage site. The structural requirements for this interaction include a planar aromatic system capable of π-π stacking with nucleotide bases, specific hydrogen bonding groups for enzyme interaction, and appropriate molecular dimensions for fitting within the binding pocket [14] [15]. The indenoisoquinoline scaffold of Indimitecan fulfills these requirements through its rigid planar structure and strategically positioned functional groups.

Tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibition involves a different molecular mechanism, where compounds must bind to the catalytic domain of the enzyme and interfere with its ability to hydrolyze the phosphodiester bond between tyrosine 723 of topoisomerase I and the 3'-phosphate of deoxyribonucleic acid [16] [17]. The binding requirements for tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibition include access to the catalytic pocket containing the histidine-lysine-asparagine triads, as well as the ability to extend into both the deoxyribonucleic acid substrate and topoisomerase I peptide binding channels [16].

The structural features that confer dual topoisomerase I and tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibitory activity have been systematically investigated. Compounds with 9-methoxy substituents demonstrate enhanced tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibitory activity compared to other substitution patterns [18]. This suggests that the 9-position methoxy group provides favorable interactions with the tyrosyl-deoxyribonucleic acid phosphodiesterase 1 active site while maintaining topoisomerase I inhibitory capability.

The role of the lactam side chain in determining enzyme selectivity has been elucidated through comparative studies of different heterocyclic substituents. The imidazole propyl side chain of Indimitecan provides optimal topoisomerase I inhibition but may not be ideally suited for tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibition [18]. Modifications that enhance tyrosyl-deoxyribonucleic acid phosphodiesterase 1 activity often involve changes to the side chain structure or the incorporation of additional binding elements.

Molecular modeling studies have revealed that the binding modes for topoisomerase I and tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibition are fundamentally different. Topoisomerase I inhibition requires intercalation between deoxyribonucleic acid base pairs, while tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibition involves binding to the enzyme's catalytic domain with simultaneous engagement of substrate binding channels [16] [13]. These different binding modes explain why structural modifications that enhance one type of inhibition may not necessarily improve the other.

The development of selective topoisomerase I inhibitors versus dual-target inhibitors requires careful consideration of these molecular determinants. Indimitecan's structure is optimized primarily for topoisomerase I inhibition, with its planar aromatic system, strategic substitution pattern, and imidazole propyl side chain all contributing to potent topoisomerase I targeting [5] [15]. However, certain structural modifications could potentially enhance tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibitory activity while maintaining topoisomerase I potency.

The clinical implications of these molecular determinants are significant, as combination therapies targeting both topoisomerase I and tyrosyl-deoxyribonucleic acid phosphodiesterase 1 could provide enhanced therapeutic efficacy by preventing deoxyribonucleic acid repair following topoisomerase I inhibition [11] [12]. Understanding the structural requirements for dual inhibition enables the rational design of compounds that can effectively target both enzymes or the development of combination regimens using selective inhibitors.

| Molecular Feature | Topoisomerase I Inhibition | Tyrosyl-Deoxyribonucleic Acid Phosphodiesterase 1 Inhibition | Selectivity Determinant |

|---|---|---|---|

| Planar aromatic system | Essential for intercalation | Beneficial for binding | Topoisomerase I favored |

| 9-Methoxy substitution | Enhanced activity | Significant enhancement | Dual target potential |

| Imidazole propyl side chain | Optimal for binding | Suboptimal | Topoisomerase I selective |

| Molecular rigidity | Required for intercalation | May limit binding flexibility | Topoisomerase I favored |

| Hydrogen bonding groups | Critical for enzyme interaction | Essential for catalytic binding | Context-dependent |